Home > Products > Screening Compounds P85473 > Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate - 1341283-98-4

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

Catalog Number: EVT-3069416
CAS Number: 1341283-98-4
Molecular Formula: C9H10N4O2
Molecular Weight: 206.205
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic approaches are presented in the provided papers for the synthesis of [, , ]triazolo[4,3-a]pyrimidines and their derivatives. These often involve the reaction of substituted pyrimidines with various reagents to form the fused triazole ring.

For example, one common method involves reacting a 4-acylhydrazinopyrimidine derivative with an appropriate reagent to promote cyclization and form the triazole ring []. Another approach utilizes the reaction of a 3,5-diamino-1,2,4-triazole with substituted 1,3-butanediones or 1-aryl-2-buten-1-ones to generate the desired triazolopyrimidine scaffold [].

Molecular Structure Analysis

Several papers provide details on the molecular structure of specific [, , ]triazolo[4,3-a]pyrimidine derivatives. X-ray crystallography data is often used to determine bond lengths, angles, and overall conformation.

For instance, in the paper describing "Ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate", the authors report that the triazolopyrimidine ring system is nearly planar, with the phenyl ring showing a specific dihedral angle to the core structure [].

Chemical Reactions Analysis

The provided papers describe various chemical reactions involving [, , ]triazolo[4,3-a]pyrimidines. These include:

  • Electrophilic Substitution: Studies have shown that electrophilic substitution reactions on the triazolopyrimidine ring can occur regioselectively at specific positions, depending on the substituents present [].
Applications
  • Antitumor Activity: Some derivatives have demonstrated promising in vitro antitumor activity against various cancer cell lines. For instance, one study identified a compound with significant potency against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].
  • Antimicrobial Activity: Several synthesized compounds have shown potential as antimicrobial agents, exhibiting inhibitory effects against various bacteria and fungi [, , ].
  • Antiviral Activity: Research has identified certain triazolopyrimidine derivatives with notable antiviral properties, particularly against influenza virus RNA polymerase [].
  • Anticonvulsant Activity: Specific derivatives have been designed and evaluated for their anticonvulsant properties, demonstrating potential in the treatment of seizures [].
  • Adenosine Receptor Antagonists: A significant portion of the research focuses on developing triazolopyrimidine-based antagonists for adenosine receptors, particularly the A2A subtype. These antagonists have potential applications in treating Parkinson's disease and other neurological disorders [, , , , , ].
  • PET Tracers: The development of radiolabeled triazolopyrimidine derivatives, such as [(11)C]Preladenant, shows promise for imaging cerebral adenosine A2A receptors using positron emission tomography (PET) [].
Future Directions

Given the diverse biological activities exhibited by [, , ]triazolo[4,3-a]pyrimidines, further research is warranted to explore:

5-Methyl-3-(3-methylphenyl)-7-phenyl-1,2,4-triazolo[4,3-c]pyrimidine

Compound Description: This compound represents a 3,7-diaryl-1,2,4-triazolo[4,3-c]pyrimidine. Notably, its crystal structure is stabilized by C—H⋯N hydrogen bonds and π–π stacking interactions.

Ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate

Compound Description: This compound features a nearly planar triazolopyrimidine ring system. Its crystal packing is stabilized by C—H⋯O hydrogen bonds and weak π–π interactions.

Relevance: This compound is an isomer of Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate, with the triazole ring fused to the pyrimidine ring at different positions, resulting in a [, , ]triazolo[4,3-a]pyrimidine scaffold instead of the [, , ]triazolo[4,3-c]pyrimidine core.

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Compound Description: This compound demonstrates promising in vitro antitumor activities against A-549 (lung cancer) and HepG-2 (liver cancer) cell lines. Its potency surpasses that of the standard antitumor drug Cisplatin.

Relevance: Sharing the [, , ]triazolo[4,3-a]pyrimidine scaffold with the previous compound (Ethyl 5-methyl-7-phenyl-1,2,4-triazolo[4,3-a]pyrimidine-6-carboxylate), this compound is also an isomer of Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate, highlighting the importance of the triazole ring's fusion position on the pyrimidine ring.

7-Aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

Compound Description: This entry represents a class of compounds derived from the [, , ]triazolo[1,5-a]pyrimidine scaffold. These were synthesized through reactions of 3,5-diamino-1,2,4-triazole with various 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones. Notably, within this series, compound 20 exhibits significant inhibition of influenza virus RNA polymerase PA-PB1 subunit heterodimerization.

Properties

CAS Number

1341283-98-4

Product Name

Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

IUPAC Name

ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate

Molecular Formula

C9H10N4O2

Molecular Weight

206.205

InChI

InChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3

InChI Key

HXRVADCJFMKTOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN=C2N1C=NC(=C2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.